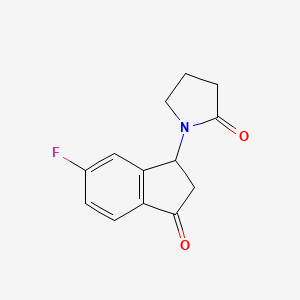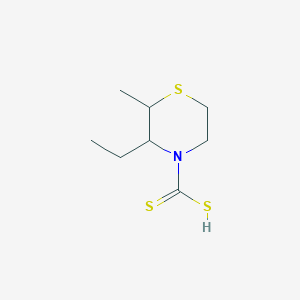
N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 4-chlorobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling systems. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobutyl)-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives such as:
Uniqueness
- This compound is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the benzothiophene core provides a stable and rigid framework, enhancing its potential as a pharmacophore .
Propriétés
Numéro CAS |
502710-25-0 |
|---|---|
Formule moléculaire |
C13H14ClNOS |
Poids moléculaire |
267.77 g/mol |
Nom IUPAC |
N-(4-chlorobutyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H14ClNOS/c14-7-3-4-8-15-13(16)12-9-10-5-1-2-6-11(10)17-12/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Clé InChI |
KLCZZMQUDQVXFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)



![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)


![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)


